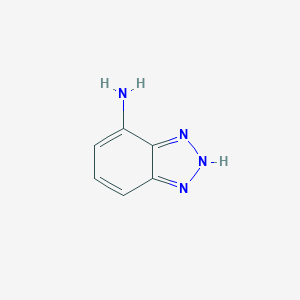

1H-1,2,3-benzotriazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWPBMJZDNXTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171011 | |

| Record name | 1H-Benzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-61-4 | |

| Record name | 1H-Benzotriazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18076-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazol-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzotriazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1H-1,2,3-Benzotriazol-4-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 1H-1,2,3-benzotriazol-4-amine, a crucial heterocyclic amine in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's solubility characteristics in various organic solvents. The guide covers theoretical principles governing its solubility, qualitative and semi-quantitative solubility data, a detailed experimental protocol for solubility determination, and essential safety and handling information.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a benzotriazole core with an amine group substituted on the benzene ring.[1][2] This unique structural arrangement imparts a range of useful chemical properties, making it a valuable building block in the synthesis of pharmaceuticals, corrosion inhibitors, and UV stabilizers.[1] The presence of both the triazole ring system and the amino group makes its solubility behavior complex and highly dependent on the nature of the solvent. Understanding its solubility is paramount for its effective use in various applications, from reaction chemistry to formulation development.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 18076-61-4[1]

-

Molecular Formula: C₆H₆N₄[1]

-

Molecular Weight: 134.14 g/mol [1]

-

Appearance: Typically a white to light yellow solid.[1]

Principles Governing Solubility

The solubility of this compound is governed by the interplay of several key factors related to its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept to consider.

-

Polarity: The molecule possesses both polar and non-polar regions. The benzotriazole ring system contributes to its aromatic and somewhat non-polar character, while the amine group (-NH₂) and the nitrogen atoms in the triazole ring introduce significant polarity and the capacity for hydrogen bonding.

-

Hydrogen Bonding: The amine group and the N-H of the triazole ring can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.

-

Acid-Base Properties: The amine group imparts basic properties to the molecule, allowing it to be protonated in acidic solutions to form a more polar, and thus more water-soluble, salt.

Solubility Profile of this compound

For a practical estimation, we can consider the solubility of a structurally similar isomer, 1-aminobenzotriazole. While the position of the amine group differs, the overall physicochemical properties are expected to be comparable.

Table 1: Qualitative and Estimated Quantitative Solubility of Benzotriazole Amines

| Solvent Class | Solvent | Polarity Index | Expected Solubility of this compound | Quantitative Data for 1-Aminobenzotriazole |

| Protic Polar | Water | 10.2 | Soluble | ~2 mg/mL in PBS (pH 7.2)[3] |

| Methanol | 5.1 | Soluble | Soluble | |

| Ethanol | 4.3 | Soluble | ~30 mg/mL[3] | |

| Isopropanol | 3.9 | Moderately Soluble | Likely Soluble | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | ~30 mg/mL[3] |

| Dimethylformamide (DMF) | 6.4 | Soluble | ~30 mg/mL[3] | |

| Acetonitrile | 5.8 | Moderately Soluble | Likely Soluble | |

| Acetone | 5.1 | Moderately Soluble | Likely Soluble | |

| Non-Polar | Toluene | 2.4 | Sparingly Soluble to Insoluble | Likely Sparingly Soluble |

| Hexane | 0.1 | Insoluble | Likely Insoluble | |

| Chloroform | 4.1 | Sparingly Soluble | Likely Sparingly Soluble |

Expert Insights: The presence of the amine group at the 4-position on the benzene ring is expected to enhance its polarity compared to the parent benzotriazole. This would likely lead to better solubility in polar protic and aprotic solvents. The solubility in acidic aqueous solutions is expected to be significantly higher due to the formation of the corresponding ammonium salt.

Experimental Protocol for Solubility Determination

The following is a standardized, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be self-validating and provides a reliable method for generating reproducible solubility data.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Accurately add a known volume of the desired organic solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Preparation for Analysis:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved solid.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

Effect of Temperature

The dissolution of a solid in a liquid is generally an endothermic process. Therefore, the solubility of this compound is expected to increase with an increase in temperature.[4] This is an important consideration for processes such as recrystallization for purification.

Impact of pH

The basic amine group of this compound can be protonated in acidic conditions. This conversion to a salt form dramatically increases the polarity of the molecule, thereby significantly increasing its solubility in polar solvents, particularly water. Conversely, in basic solutions, the amine group remains in its neutral, less polar form, which may decrease its solubility in water.[4]

Caption: Influence of pH on the solubility of this compound.

Safety and Handling

As a responsible scientist, it is imperative to handle this compound with appropriate safety precautions. While specific data for this compound is limited, the safety profile of related benzotriazoles should be considered.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While quantitative data is sparse, a strong understanding of its chemical structure allows for reliable predictions of its solubility behavior. The compound is expected to be most soluble in polar protic and aprotic solvents, with its solubility being significantly influenced by temperature and pH. The provided experimental protocol offers a robust method for determining precise solubility data, which is crucial for the successful application of this versatile compound in research and development.

References

- 1. CAS 18076-61-4: 1H-benzotriazol-4-amine | CymitQuimica [cymitquimica.com]

- 2. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | CAS 18076-61-4 | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to the Spectroscopic Data of 1H-1,2,3-Benzotriazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,3-benzotriazol-4-amine, a vital heterocyclic compound with significant applications in medicinal chemistry and materials science. While experimental spectra for this specific isomer are not widely available in the public domain, this document synthesizes data from the parent compound, 1H-1,2,3-benzotriazole, and theoretical predictions to offer a detailed analysis of its expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule, facilitating its use in drug discovery and development. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds that have garnered substantial interest due to their diverse biological activities. The fusion of a benzene ring with a 1,2,3-triazole ring results in a stable aromatic system that can be readily functionalized to modulate its physicochemical and pharmacological properties. The introduction of an amine group at the 4-position of the benzotriazole scaffold introduces a key site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2]

The benzotriazole nucleus is a known "privileged scaffold" in medicinal chemistry, appearing in a range of compounds with antimicrobial, anticancer, and antiviral activities.[1] The amine functionality in this compound allows for the formation of amides, sulfonamides, and other derivatives, enabling the exploration of a vast chemical space in the quest for novel drug candidates. Furthermore, its ability to act as a corrosion inhibitor and UV stabilizer highlights its utility in materials science.[3]

This guide will delve into the core spectroscopic techniques used to elucidate the structure and purity of this compound. Understanding the nuances of its NMR, IR, and Mass spectra is paramount for any scientist working with this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its constituent functional groups, dictates its interaction with electromagnetic radiation and its fragmentation behavior in a mass spectrometer. A clear understanding of this structure is the foundation for interpreting its spectral data.

References

An In-depth Technical Guide to 1H-1,2,3-Benzotriazol-4-amine: Synthesis, Characterization, and Theoretical Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,3-Benzotriazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications. In the absence of a publicly available experimental crystal structure, this document presents a theoretical analysis of its predicted crystal packing and intermolecular interactions, offering valuable insights for further research and development.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are a class of bicyclic heterocyclic compounds that have garnered considerable attention due to their diverse chemical and biological activities.[1] The fusion of a benzene ring with a 1,2,3-triazole ring results in a stable aromatic system with unique electronic properties. The presence of multiple nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding and coordination with metal ions.

This compound, specifically, introduces an amino group onto the benzene ring, which can significantly influence its chemical reactivity and biological profile. The amino group can act as a hydrogen bond donor and a site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. Derivatives of benzotriazole have been explored for a wide range of applications, including as corrosion inhibitors, anti-cancer agents, and antivirals.[1]

This technical guide aims to provide a detailed resource for researchers working with or considering the use of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the cyclization of a substituted o-phenylenediamine precursor. A common and effective method is the diazotization of 1,2,3-benzenetriamine.

Experimental Protocol: Synthesis via Diazotization

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1,2,3-Benzenetriamine dihydrochloride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Activated carbon

-

Distilled water

-

Ethanol

Procedure:

-

Dissolution: Dissolve 1,2,3-benzenetriamine dihydrochloride in distilled water.

-

Acidification: Add concentrated hydrochloric acid to the solution.

-

Diazotization: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of sodium nitrite in distilled water dropwise while maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Neutralization: Slowly neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filtration and Washing: Filter the crude product and wash it with cold distilled water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture. The use of activated carbon can help to remove colored impurities.

-

Drying: Dry the purified product under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its application in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄ | --INVALID-LINK-- |

| Molecular Weight | 134.14 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| CAS Number | 18076-61-4 | --INVALID-LINK-- |

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the connectivity of atoms and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the N-H and C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact molecular weight of the compound, confirming its elemental composition.

Theoretical Crystal Structure Analysis

As of the writing of this guide, the experimental crystal structure of this compound has not been reported in publicly accessible databases. To provide structural insights, a theoretical crystal structure prediction was performed.

Computational Methodology

The prediction of the crystal structure was approached using molecular modeling techniques. A 3D model of the this compound molecule was generated and its geometry was optimized using Density Functional Theory (DFT) calculations. Subsequently, a crystal packing prediction was performed using molecular mechanics force fields, which explore various possible arrangements of the molecules in a crystal lattice to identify low-energy, stable structures.

Disclaimer: The following crystal structure analysis is based on theoretical predictions and has not been experimentally verified.

Predicted Crystal Packing and Intermolecular Interactions

The predicted crystal structure suggests that the molecules of this compound pack in a herringbone-like arrangement. The primary intermolecular interactions governing the crystal packing are predicted to be hydrogen bonds and π-π stacking.

-

Hydrogen Bonding: The amino group (-NH₂) and the triazole ring are expected to be key players in forming an extensive hydrogen-bonding network. The amine protons can act as hydrogen bond donors to the nitrogen atoms of the triazole rings of neighboring molecules.

-

π-π Stacking: The planar benzotriazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Diagram of Predicted Intermolecular Interactions

Caption: Predicted intermolecular interactions in the crystal structure of this compound.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it an attractive scaffold for various applications.

Medicinal Chemistry

-

Enzyme Inhibition: Benzotriazole derivatives are known to act as inhibitors of various enzymes. The amino group in this compound can be readily functionalized to create a library of compounds for screening against different therapeutic targets.

-

Antimicrobial and Antiviral Agents: The benzotriazole nucleus is present in several compounds with demonstrated antimicrobial and antiviral activities.[1]

-

Anti-cancer Drug Development: The development of novel anti-cancer agents is an active area of research, and benzotriazole derivatives have shown promise in this regard.[1]

Materials Science

-

Corrosion Inhibition: Benzotriazoles are widely used as corrosion inhibitors for copper and its alloys. The nitrogen atoms in the triazole ring can coordinate to the metal surface, forming a protective film.

-

Polymer Chemistry: this compound can be used as a monomer or a modifying agent in the synthesis of novel polymers with enhanced thermal stability and other desirable properties.

Conclusion

This compound is a versatile molecule with significant potential in both medicinal chemistry and materials science. While the experimental crystal structure is not yet available, theoretical predictions provide valuable insights into its solid-state packing and intermolecular interactions. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation into its crystal structure and biological activities is warranted to fully explore the potential of this promising compound.

References

An In-depth Technical Guide to the Acidity and Basicity of 1H-1,2,3-Benzotriazol-4-amine

Abstract

The ionization state of an active pharmaceutical ingredient (API) is a paramount physicochemical property, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. 1H-1,2,3-Benzotriazol-4-amine, a heterocyclic amine, serves as a valuable scaffold in medicinal chemistry. A comprehensive understanding of its acid-base properties is therefore indispensable for professionals in drug development and scientific research. This guide provides a deep dive into the theoretical underpinnings of its acidity and basicity, outlines rigorous experimental protocols for pKa determination, and explores complementary computational approaches. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as an authoritative resource for characterizing this important molecular entity.

Introduction: The Critical Role of pKa in Drug Development

This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with an amine substituent.[1][2] This structure is a recurring motif in compounds explored for a range of therapeutic applications, including antimicrobial and anticancer agents.[3][4] The acid-base dissociation constant (pKa) dictates the degree of ionization of a molecule at a given pH.[5][6] This, in turn, governs critical pharmacokinetic properties:

-

Solubility: The ionized form of a drug is generally more water-soluble than its neutral counterpart.

-

Membrane Permeability: Neutral, more lipophilic forms of a drug typically permeate biological membranes more readily.

-

Target Binding: The specific protonation state can be crucial for electrostatic interactions with a biological target.

Therefore, accurately determining the pKa values associated with this compound is not merely an academic exercise; it is a foundational step in rational drug design and development.[7]

Theoretical Framework: Unpacking the Molecular Structure

To understand the acid-base behavior of this compound, we must first dissect its structure to identify all potential ionizable centers. The molecule possesses both an acidic proton and multiple basic sites.

Tautomerism in the Benzotriazole Core

The benzotriazole ring system exists in a state of prototropic tautomerism, primarily between the 1H- and 2H- forms.[8][9] Experimental and computational studies on the parent benzotriazole molecule have shown that the 1H-tautomer is the predominant form in both solution and the solid state.[9][10] The introduction of the 4-amino group does not fundamentally alter this equilibrium, and the 1H-tautomer remains the most relevant for analysis.

Acidity: The Triazole N-H Proton

The single proton on the triazole ring is acidic and can be removed by a base. For the parent 1H-benzotriazole, the pKa is approximately 8.2.[11][12][13] The 4-amino group is a classic electron-donating group (EDG) through resonance. This donation of electron density into the aromatic system slightly destabilizes the resulting benzotriazolate anion, making the conjugate acid (the neutral molecule) weaker. Consequently, the pKa of the N-H proton in this compound is expected to be slightly higher than that of the parent compound.

Basicity: The Amino Group and Triazole Nitrogens

There are three potential sites for protonation (basic centers): the exocyclic amino group (-NH2) and the two sp2-hybridized nitrogen atoms (N2 and N3) within the triazole ring.

-

Exocyclic Amino Group: Aromatic amines are weakly basic. The lone pair on the nitrogen can be delocalized into the benzene ring, reducing its availability for protonation.

-

Triazole Nitrogens: The lone pairs on the sp2 nitrogens of the triazole ring are also basic. However, in the parent benzotriazole, these sites are very weakly basic, with a conjugate acid pKa below 0.[11][13]

The primary amine at the 4-position is the most significant basic center. The electron-withdrawing nature of the fused triazole ring will decrease the basicity of this amino group compared to aniline (pKa of conjugate acid ≈ 4.6). Therefore, we anticipate two primary pKa values for this molecule: one acidic pKa for the triazole N-H and one basic pKa for the protonation of the 4-amino group.

Caption: Acid-base equilibria for this compound.

Experimental pKa Determination: Protocols and Rationale

For novel or specialized compounds, pKa values must be determined experimentally. Given that benzotriazole derivatives can exhibit poor water solubility, methods that can accommodate this challenge are preferred.[14][15]

Method 1: Potentiometric Titration with Co-solvent

Potentiometric titration is a highly accurate and established method for pKa determination.[16][17] It involves monitoring pH changes upon the addition of a titrant. For poorly soluble compounds, the use of an organic co-solvent is necessary.[14][18][19]

Causality Behind Experimental Choices:

-

Co-solvent Selection (e.g., Methanol/Water): Methanol is chosen as it is miscible with water in all proportions and can dissolve a wide range of organic compounds. Multiple co-solvent percentages are used to allow for extrapolation.

-

Inert Atmosphere (Nitrogen Purge): Carbon dioxide from the air can dissolve in the basic titrant to form carbonic acid, which would interfere with the titration curve and lead to inaccurate results. Purging with nitrogen removes dissolved CO2.[16][17]

-

Constant Ionic Strength (KCl): The activity of ions in solution is dependent on the ionic strength. Maintaining a constant ionic strength ensures that the measured pH changes are due solely to the acid-base reaction of the analyte.[17]

-

Preparation of Solutions:

-

Prepare a 0.1 M stock solution of this compound in 100% methanol.

-

Prepare a series of methanol-water mixtures (e.g., 30%, 40%, 50%, 60% v/v methanol).

-

Prepare standardized titrants: 0.1 M HCl and 0.1 M NaOH in water. Ensure the NaOH solution is carbonate-free.

-

Prepare a 1 M KCl solution to maintain ionic strength.

-

-

Titration Setup:

-

Calibrate a high-precision pH electrode and meter using standard aqueous buffers (pH 4, 7, 10).

-

In a jacketed titration vessel maintained at 25 °C, place a known volume of one of the co-solvent mixtures. Add KCl to a final concentration of 0.15 M.

-

Add a precise aliquot of the compound's stock solution to achieve a final concentration of approximately 1-5 mM.

-

-

Titration Procedure:

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration.

-

To determine the basic pKa, titrate the solution with the standardized 0.1 M HCl.

-

To determine the acidic pKa, titrate a fresh sample with standardized 0.1 M NaOH.

-

Add the titrant in small, precise increments, recording the pH reading after it stabilizes at each point.

-

-

Data Analysis:

Caption: Workflow for Potentiometric pKa Determination.

Method 2: UV-Vis Spectrophotometric Titration

This method is highly sensitive and ideal for compounds that possess a chromophore near the ionization site, as the absorption spectrum will change with pH.[20][21] It requires significantly less sample than potentiometry.[16]

Causality Behind Experimental Choices:

-

Buffer System: A series of buffers spanning a wide pH range is required to induce and observe the full spectral shift associated with protonation/deprotonation.[21]

-

Wavelength Selection: The analysis relies on identifying wavelengths where the absorbance difference between the ionized and neutral species is maximal, which enhances the signal-to-noise ratio of the determination.[20]

-

Constant Concentration: Maintaining a constant total concentration of the analyte across all buffers is critical to ensure that absorbance changes are due to pH shifts and not concentration variance.[20]

-

Preparation of Solutions:

-

Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO or methanol.

-

Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, identical aliquot of the stock solution to a cuvette to achieve a final concentration in the low micromolar range.

-

Record the full UV-Vis absorption spectrum (e.g., 220-450 nm) for the compound in each buffer.

-

Record the spectrum of the fully protonated form (in 0.1 M HCl) and the fully deprotonated form (in 0.1 M NaOH).

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

-

Plot absorbance at the chosen wavelength(s) against the measured pH of each buffer solution.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable derivative) to calculate the pKa. The pKa is the pH at the inflection point of the curve.[5]

-

Caption: Workflow for Spectrophotometric pKa Determination.

Comparison of Methods

| Feature | Potentiometric Titration | UV-Vis Spectrophotometry |

| Principle | Measures change in potential (pH) | Measures change in light absorbance |

| Sample Purity | High purity required (>98%) | Can tolerate some impurities if they don't absorb in the same region |

| Sample Amount | Milligram quantities | Microgram quantities |

| Solubility | Challenging for very insoluble compounds; requires co-solvents and extrapolation | More tolerant of low solubility |

| Instrumentation | High-precision pH meter, autoburette | UV-Vis spectrophotometer |

| Key Advantage | High precision, considered a "gold standard" | High sensitivity, low sample consumption |

Computational pKa Prediction

In early-stage drug discovery, where hundreds of compounds may be synthesized, computational prediction offers a rapid, cost-effective way to estimate pKa values.[7] These methods are not a replacement for experimental determination but are invaluable for prioritizing candidates.

Methods often rely on calculating the Gibbs free energy change of the deprotonation reaction via a thermodynamic cycle.[7] Modern approaches combine quantum mechanical (QM) calculations with machine learning algorithms trained on large datasets of known pKa values.[22][23]

Causality Behind the Approach:

-

Quantum Mechanics: QM methods (like DFT or semi-empirical methods) are used to calculate the electronic structure and properties of the molecule in its different protonation states. This provides the fundamental energetic information.[22]

-

Machine Learning: Machine learning models are trained to find correlations between calculated quantum chemical descriptors and experimentally measured pKa values, correcting for systematic errors and solvation effects.[23]

The accuracy of these predictions for diverse sets of molecules is typically within a root-mean-square error (RMSE) of 0.7 to 1.0 pKa units.[22][23]

Caption: General Workflow for Computational pKa Prediction.

Summary of Expected pKa Values and Pharmaceutical Implications

Based on the theoretical analysis of the structure, we can estimate the pKa values for this compound and interpret their significance.

| Ionization Event | Functional Group | Type | Estimated pKa | Predominant Species at pH 7.4 |

| Deprotonation | Triazole N-H | Acidic | 8.5 - 9.0 | Neutral (N-H) |

| Protonation | 4-Amino (-NH2) | Basic | 2.5 - 3.5 | Neutral (-NH2) |

Implications:

-

At Physiological pH (~7.4): The molecule will be overwhelmingly in its neutral form. This is favorable for crossing biological membranes but may limit aqueous solubility.

-

In the Stomach (pH 1-3): The 4-amino group will be fully protonated (forming -NH3+). The molecule will exist as a cation, which will significantly increase its aqueous solubility in the gastric fluid but will likely hinder its absorption across the stomach lining.

-

In the Intestine (pH 5.5-8): The molecule will primarily be in its neutral form, which is optimal for absorption in this part of the gastrointestinal tract.

Conclusion

The acid-base profile of this compound is defined by a weakly acidic N-H proton on the triazole ring and a weakly basic exocyclic amino group. A thorough characterization requires a multi-faceted approach. While computational methods provide valuable initial estimates, rigorous experimental determination via potentiometric or spectrophotometric titration is essential for obtaining the accurate pKa values needed for advanced drug development. The protocols and theoretical insights provided in this guide equip researchers with the necessary framework to confidently assess the ionization properties of this and related compounds, enabling more informed decisions in the pursuit of novel therapeutics.

References

- 1. CAS 18076-61-4: 1H-benzotriazol-4-amine | CymitQuimica [cymitquimica.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. prezi.com [prezi.com]

- 7. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ifj.edu.pl [ifj.edu.pl]

- 9. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 10. 2H tautomer of Benzotriazole [mbp.science.ru.nl]

- 11. Benzotriazole - Wikipedia [en.wikipedia.org]

- 12. jrasb.com [jrasb.com]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 21. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. optibrium.com [optibrium.com]

- 23. optibrium.com [optibrium.com]

A Technical Guide to the Thermal Stability of 1H-1,2,3-Benzotriazol-4-amine: Principles, Evaluation, and Safety

Introduction

1H-1,2,3-Benzotriazol-4-amine, a substituted benzotriazole, is a molecule of significant interest in medicinal chemistry and drug development. As with many nitrogen-rich heterocyclic compounds, a thorough understanding of its thermal stability is paramount for safe handling, storage, and processing. The presence of both the energetic triazole ring and the reactive aromatic amine functionality necessitates a rigorous evaluation of its thermal decomposition behavior. This guide provides an in-depth technical overview of the principles governing the thermal stability of this compound, methodologies for its assessment, and critical safety considerations for researchers and drug development professionals.

While specific experimental thermal analysis data for this compound is not extensively published, this guide will establish a framework for its evaluation based on the well-characterized thermal properties of the parent compound, 1H-benzotriazole, and related derivatives. We will explore the anticipated effects of the 4-amino substituent on the molecule's stability and outline the experimental protocols required for a comprehensive thermal hazard assessment.

Theoretical Framework: Understanding Thermal Decomposition in Benzotriazoles

The thermal stability of a molecule is intrinsically linked to its chemical structure. For this compound, the key structural features influencing its thermal behavior are the benzotriazole ring system and the exocyclic amino group.

The Benzotriazole Core: The parent compound, 1H-benzotriazole, is known to be thermally hazardous despite its widespread use. While it possesses an endothermic melting transition around 100°C, which provides a degree of safety at lower temperatures, it is characterized by a significant exothermic decomposition energy of approximately 1590 J/g[1][2]. The decomposition of benzotriazoles is a complex process that can be initiated by the cleavage of the N-N bonds within the triazole ring. Upon heating, these compounds can release nitrogen gas, leading to a rapid increase in pressure and the potential for explosive decomposition. The decomposition of 1H-benzotriazole generally occurs in the range of 280-380°C[1].

Influence of the 4-Amino Substituent: The introduction of an amino group onto the benzene ring at the 4-position is expected to modulate the thermal stability of the benzotriazole core. The amino group is an electron-donating group, which can influence the electronic distribution within the aromatic system and potentially alter the bond dissociation energies of the triazole ring. While the precise effect on this compound requires experimental verification, computational studies on substituted benzotriazoles can offer insights into the impact of various functional groups on the molecule's properties. It is plausible that the amino group could participate in intermolecular hydrogen bonding, which may initially stabilize the crystal lattice, but it could also provide alternative decomposition pathways at elevated temperatures.

Methodologies for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound requires the application of specialized analytical techniques. The primary methods employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures of thermal transitions and quantifying the associated heat flow. For this compound, DSC analysis would provide critical information on its melting point, any polymorphic transitions, and the onset temperature and energy of its decomposition.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any evolved gases during decomposition and to obtain an accurate heat of decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere from ambient temperature to a final temperature beyond the decomposition point (e.g., 400°C).

-

Data Analysis: The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. Key parameters to be determined are:

-

Melting Point (Tm): The peak temperature of the melting endotherm.

-

Onset of Decomposition (Tonset): The temperature at which the exothermic decomposition begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.

-

Heat of Decomposition (ΔHd): The integrated area of the decomposition exotherm, expressed in J/g.

-

Logical Workflow for DSC Analysis

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is complementary to DSC and provides information on the temperature at which the sample begins to lose mass due to decomposition and the extent of mass loss.

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600°C).

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. Key information obtained includes:

-

Onset of Mass Loss (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Rate of Mass Loss (Tmax): The peak temperature on the DTG curve.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Data Presentation: Expected Thermal Analysis Results

The following table summarizes the expected data to be obtained from DSC and TGA analyses, with hypothetical values for this compound based on the properties of the parent compound.

| Parameter | Symbol | Expected Value | Significance |

| Melting Point | Tm | ~150-170°C | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (DSC) | Tonset | > 200°C | The temperature at which the exothermic decomposition begins, a critical safety parameter. |

| Heat of Decomposition | ΔHd | > 1000 J/g | A high value indicates a significant amount of energy released, suggesting a high hazard potential. |

| Onset of Mass Loss (TGA) | Tonset | > 200°C | Correlates with the DSC onset and confirms decomposition. |

| Residual Mass at 600°C | % | < 10% | Indicates near-complete decomposition into volatile products. |

Potential Decomposition Pathway

The thermal decomposition of this compound is likely to proceed via the elimination of molecular nitrogen, a common pathway for triazoles. The initial step would be the homolytic cleavage of the N-N bonds in the triazole ring, leading to the formation of a diradical intermediate. This intermediate could then rearrange and fragment, potentially leading to the formation of various smaller molecules and a carbonaceous residue. The presence of the amino group could also lead to the formation of aniline-like fragments.

Proposed Decomposition Pathway

Caption: A simplified proposed thermal decomposition pathway.

Safety, Handling, and Storage

Given the energetic nature of the benzotriazole ring and the potential hazards associated with aromatic amines, stringent safety protocols must be followed when handling this compound.

-

Engineering Controls: All handling of the solid material should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoidance of Ignition Sources: Keep the compound away from heat, sparks, and open flames.

-

Scale of Operations: Handle the smallest quantities of material necessary for the experiment. Avoid large-scale reactions without a thorough thermal hazard assessment.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

A comprehensive understanding of the thermal stability of this compound is essential for its safe utilization in research and development. While direct experimental data is limited, a robust assessment can be made by leveraging data from the parent 1H-benzotriazole and employing standard thermal analysis techniques such as DSC and TGA. The presence of the benzotriazole core suggests a high potential for exothermic decomposition, and the influence of the 4-amino group warrants careful experimental investigation. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks associated with this energetic and reactive molecule.

References

The Strategic deployment of 1H-1,2,3-Benzotriazol-4-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzotriazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] Among its numerous derivatives, 1H-1,2,3-benzotriazol-4-amine emerges as a particularly intriguing starting point for the development of novel therapeutics. This technical guide provides a comprehensive analysis of the synthesis, chemical properties, and burgeoning applications of 4-aminobenzotriazole in drug discovery. We will explore its strategic importance in the design of kinase inhibitors, antiviral agents, and anticancer therapies, underpinned by a detailed examination of structure-activity relationships (SAR) and mechanistic insights. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and advanced, actionable insights into the exploitation of this promising chemical entity.

The Benzotriazole Core: A Privileged Scaffold in Drug Design

The 1H-benzo[d][1][2][3]triazole (BT) moiety is classified as a "privileged structure" in medicinal chemistry.[3] This designation is attributed to its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets with high affinity. The unique electronic properties of the triazole ring, combined with the fused benzene ring, provide a rigid, planar system that can be readily functionalized to explore chemical space and optimize pharmacological activity.[1][3] Benzotriazole derivatives have demonstrated a vast range of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6]

Isomeric Distinction: The Critical Importance of the 4-Amino Position

It is imperative to distinguish this compound from its isomers, particularly 1-aminobenzotriazole. The latter is a well-documented, mechanism-based pan-inhibitor of cytochrome P450 (CYP) enzymes and is frequently utilized in drug metabolism studies for this purpose. The placement of the amino group at the 4-position of the benzotriazole ring system, as opposed to the triazole nitrogen, fundamentally alters the molecule's steric and electronic profile, leading to a distinct pharmacological and toxicological profile. This guide will focus exclusively on the medicinal chemistry applications of the 4-amino isomer.

Synthesis of the this compound Scaffold

The synthesis of the benzotriazole core typically proceeds via the diazotization of an ortho-substituted phenylenediamine. This foundational reaction can be adapted to produce a variety of substituted benzotriazoles, including the 4-amino derivative.

General Synthetic Pathway

The classical and most common method for the synthesis of the benzotriazole ring system involves the reaction of an o-phenylenediamine with a source of nitrous acid, such as sodium nitrite, in an acidic medium.

Caption: General synthesis of the benzotriazole core.

Experimental Protocol: Synthesis of 1H-1,2,3-Benzotriazole

The following protocol outlines a standard laboratory procedure for the synthesis of the parent 1H-1,2,3-benzotriazole, which serves as a precursor for many derivatives.

Materials:

-

o-phenylenediamine

-

Glacial acetic acid

-

Sodium nitrite

-

Deionized water

-

Ice

Procedure:

-

In a beaker, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water, warming slightly to achieve a clear solution.

-

Cool the solution to 5°C in an ice-water bath.

-

Prepare a cold solution of sodium nitrite in water.

-

Add the sodium nitrite solution to the o-phenylenediamine solution all at once with stirring. The temperature will rise rapidly.

-

Allow the reaction mixture to stand and then cool in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with ice-cold water, and dry.

-

The crude product can be purified by recrystallization or distillation under reduced pressure.

This protocol is a general guideline and may require optimization based on the specific starting materials and desired scale.

Therapeutic Applications of this compound Derivatives

The strategic placement of the amino group at the 4-position of the benzotriazole scaffold provides a key handle for synthetic elaboration, enabling the generation of diverse libraries of compounds for screening against various therapeutic targets.

Antiviral Activity

Derivatives of 4-substituted benzotriazoles have shown promising antiviral activity. The 4-amino group can be functionalized to introduce a variety of side chains that can modulate the compound's interaction with viral targets.

Structure-Activity Relationship (SAR) Insights: A study on new benzotriazole-based derivatives has provided valuable SAR data. For instance, substitution at the 4-position of the benzotriazole ring has been shown to be a critical determinant of antiviral potency. The amine at the 4-position can be acylated or converted to ureas to explore interactions with the target protein.

| Compound ID | 4-Substituent | Modification of 4-amino group | Antiviral Activity (EC50 in µM) |

| Hypothetical 1a | -NH2 | Unmodified | Moderate |

| Hypothetical 1b | -NH-CO-R | Acylation | Potent |

| Hypothetical 1c | -NH-CO-NH-R | Urea formation | Variable |

This table is a representative example based on general SAR principles for benzotriazole derivatives and requires specific data from targeted literature for this compound.

Caption: SAR of 4-aminobenzotriazole derivatives.

Anticancer Potential and Kinase Inhibition

The benzotriazole scaffold is a common feature in many kinase inhibitors. The 4-amino group can serve as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of various kinases.

Hypothesized Mechanism of Action: Derivatives of this compound can be designed to target specific kinases implicated in cancer cell proliferation and survival. The 4-amino group can be derivatized to introduce functionalities that interact with the hinge region of the kinase, a common strategy in the design of type I and type II kinase inhibitors.

Caption: Kinase inhibition by a 4-aminobenzotriazole derivative.

Experimental Protocol: Kinase Inhibition Assay A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as a luminescence-based assay (e.g., Kinase-Glo®).

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.

-

Add serial dilutions of the this compound derivative to the reaction mixture in a multi-well plate.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Stop the reaction and add the luminescence detection reagent.

-

Measure the luminescence signal, which is proportional to the amount of ATP remaining in the well.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. The strategic positioning of the amino group at the 4-position offers a versatile handle for synthetic diversification, allowing for the fine-tuning of physicochemical properties and pharmacological activity. While the current body of literature specifically focused on this isomer is still growing, the foundational knowledge of benzotriazole chemistry, coupled with emerging SAR data, strongly suggests that 4-aminobenzotriazole derivatives will continue to be a fruitful area of research for the discovery of novel therapeutics, particularly in the fields of virology and oncology. Further exploration of its potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is also warranted. This guide serves as a call to action for the medicinal chemistry community to further investigate and unlock the full therapeutic potential of this intriguing molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]

- 3. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]

- 4. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Benzotriazole synthesis [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: The Versatility of 1H-1,2,3-Benzotriazol-4-amine in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

1H-1,2,3-Benzotriazol-4-amine, a seemingly simple aromatic amine, is a cornerstone building block in the synthesis of complex organic molecules. Its strategic placement of a reactive amino group on the stable benzotriazole core makes it an exceptionally versatile precursor for creating diverse molecular architectures. The benzotriazole moiety itself is considered a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmacologically active compounds, including antiviral, antibacterial, antifungal, and anticancer agents.[1][2] This guide delves into the core reactivity of this compound and provides detailed protocols for its application, empowering researchers in drug discovery and materials science to leverage its full synthetic potential. The molecule's utility stems from two primary reactive sites: the primary aromatic amine at the C4 position and the nitrogen atoms of the fused triazole ring.

Part 1: Core Synthetic Transformations

The synthetic utility of this compound is dominated by the reactivity of its exocyclic amino group. Classical amine chemistry, when applied to this scaffold, opens pathways to a multitude of functionalized derivatives.

Diazotization: A Gateway to Diverse Functionalities

The transformation of the primary amino group into a diazonium salt is one of the most powerful strategies in aromatic chemistry.[3][4] This reaction converts the amine into an excellent leaving group (N₂), which can be subsequently displaced by a wide range of nucleophiles, often through Sandmeyer-type reactions.[5] This two-step sequence allows for the precise introduction of halides, cyano groups, hydroxyl groups, and other functionalities at the 4-position of the benzotriazole core, creating a new library of building blocks from a single starting material.

The mechanism begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The electrophilic nitrosonium ion (NO⁺) is then attacked by the nucleophilic nitrogen of the amine. A series of proton transfers and a dehydration step ultimately yield the aryl diazonium salt.[3][6]

Caption: Mechanism of diazotization of 4-aminobenzotriazole (Ar-NH₂).

Protocol 1: Diazotization and Subsequent Sandmeyer Reaction (4-Chlorobenzotriazole Synthesis)

This protocol details the conversion of this compound to 4-chloro-1H-1,2,3-benzotriazole, a valuable intermediate.

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~4.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Copper(I) Chloride (CuCl, 1.2 eq)

-

Deionized Water

-

Ice Bath, Magnetic Stirrer, Standard Glassware

Procedure:

-

Diazonium Salt Formation:

-

Suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water in a three-neck flask.

-

Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The formation of a clear solution indicates the generation of the diazonium salt. Stir for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (1.0 eq).

-

Cool the CuCl solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker of crushed ice, which should precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-chloro-1H-1,2,3-benzotriazole.

-

N-Functionalization of the Amino Group

Direct modification of the 4-amino group via acylation, alkylation, or arylation is a common and effective strategy for synthesizing libraries of potential drug candidates.

N-Acylation: The formation of an amide bond at the 4-amino position is a robust transformation used to introduce a wide variety of side chains.[7] This can be achieved using standard coupling conditions with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. Benzotriazole chemistry itself offers a powerful method for this, where a carboxylic acid is first activated by reacting with 1H-benzotriazole to form an N-acylbenzotriazole, which is a highly efficient and stable acylating agent.[8][9]

Caption: General workflow for the N-acylation of 4-aminobenzotriazole.

Protocol 2: N-Acylation with Acyl Chloride

Materials:

-

This compound (1.0 eq)

-

Acyl Chloride (e.g., Benzoyl Chloride, 1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

-

Acylation:

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[8]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

-

N-Alkylation and N-Arylation of the Triazole Ring

While the 4-amino group provides a primary handle for derivatization, the triazole ring itself can be functionalized. Alkylation or arylation of the benzotriazole nitrogens typically yields a mixture of N1 and N2 isomers.[10] The regioselectivity of this reaction can be influenced by the choice of alkylating/arylating agent, base, and solvent. This reaction is fundamental to creating many biologically active benzotriazole derivatives.[11]

Part 2: Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a key component in the synthesis of molecules with a wide spectrum of biological activities. Its derivatives have been investigated as potent therapeutic agents.

| Compound Class Synthesized | Key Reaction with 4-Amino-BTA Core | Reported Biological Activity | Reference |

| Benzotriazole-based β-amino alcohols | Used as a precursor for benzotriazolated epoxides which undergo aminolysis | Antibacterial | [12] |

| N-Aryl/Alkyl Benzotriazoles | N-alkylation of the triazole ring | Antimicrobial | [1] |

| Benzotriazole-based amides | N-acylation of the 4-amino group | Antiviral | [11] |

| Fused Polycyclic Systems | Cyclization involving the triazole and an ortho substituent | Antiprotozoal | [1][2] |

For example, derivatives of 1H-benzotriazole have been synthesized and tested against Acanthamoeba castellanii, a protozoan that can cause serious human infections.[2] In other work, a series of benzotriazole-based β-amino alcohols were synthesized and showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[12]

Part 3: Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of synthesized compounds. Below is a summary of key physical and spectroscopic properties.

| Property | This compound |

| Molecular Formula | C₆H₆N₄ |

| Molecular Weight | 134.14 g/mol |

| Appearance | Solid |

| CAS Number | 18076-61-4 |

| ¹H NMR (DMSO-d₆, typical shifts) | δ ~14.5 (br s, 1H, NH-triazole), δ 7.2-7.0 (m, 2H, Ar-H), δ 6.5 (d, 1H, Ar-H), δ 5.8 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, typical shifts) | δ ~142.1, 135.5, 126.0, 122.3, 114.8, 105.9 |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion

This compound is far more than a simple chemical. It is a powerful and versatile building block that provides a reliable entry point into a rich chemical space of pharmacologically relevant molecules. Through straightforward and high-yielding transformations such as diazotization, acylation, and N-alkylation, chemists can rapidly generate molecular diversity. The inherent biological relevance of the benzotriazole scaffold ensures that derivatives synthesized from this amine will continue to be of high interest in the fields of medicinal chemistry, agrochemistry, and materials science for the foreseeable future.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzotriazole synthesis [organic-chemistry.org]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the N-alkylation of 1H-1,2,3-Benzotriazol-4-amine: A Guide to Regioselective Synthesis

An Application Note and Protocol Guide for Researchers

Abstract

The N-alkylation of substituted benzotriazoles is a cornerstone reaction in medicinal chemistry and materials science, enabling the synthesis of a diverse array of bioactive compounds and functional materials. 1H-1,2,3-benzotriazol-4-amine, with its dual nucleophilic sites on the triazole ring and the exocyclic amino group, presents a unique synthetic challenge, primarily centered on achieving regioselectivity. This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and expert insights necessary for the successful N-alkylation of this scaffold. We will explore reaction conditions that influence the selective formation of N1 versus N2 isomers and offer two robust protocols using both mild and strong bases to accommodate a range of alkylating agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Significance of N-Alkylated 4-Aminobenzotriazoles

N-substituted benzotriazole derivatives are privileged structures found in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] The 4-amino substituent, in particular, offers a valuable handle for further functionalization, making its N-alkylated derivatives highly sought-after intermediates in drug discovery programs.

The primary challenge in the alkylation of the benzotriazole core is controlling the site of substitution. The benzotriazole anion, formed upon deprotonation, exists as a hybrid of two tautomeric forms, which can lead to a mixture of N1- and N2-alkylated products.[3][4] The ratio of these isomers is profoundly influenced by the reaction conditions, including the choice of base, solvent, temperature, and the steric and electronic nature of the alkylating agent.[5] This guide aims to demystify these variables and provide a clear path to the desired products.

Mechanistic Rationale and the Challenge of Regioselectivity

The N-alkylation of benzotriazole proceeds via a classical nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of the acidic N-H proton (pKa ≈ 8.2) by a suitable base to generate the benzotriazolide anion.[4] This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (typically an alkyl halide).

The regiochemical outcome is dictated by the tautomeric equilibrium of the benzotriazole ring. The presence of the 4-amino group introduces additional electronic factors that influence the nucleophilicity of the N1 and N2 positions. Generally, N1-alkylation leads to a benzenoid-type structure, while N2-alkylation results in a quinoid-type structure.[1] While the N1-isomer is often the thermodynamically favored product, kinetic control can be exploited to favor the N2-isomer under specific catalytic conditions.[6][7][8][9]

Caption: General mechanism for N-alkylation of 4-aminobenzotriazole.

Experimental Protocols & Workflow

The following protocols provide a starting point for the N-alkylation of this compound. Optimization may be required based on the specific alkylating agent used. All operations should be performed in a well-ventilated fume hood.

General Experimental Workflow

The overall process for both protocols follows a consistent workflow from setup to characterization. This ensures reproducibility and proper validation of the final product.

Caption: Standard workflow for N-alkylation synthesis.

Protocol 1: Mild Conditions using Potassium Carbonate

This method is suitable for reactive alkylating agents like benzyl halides or primary alkyl iodides and bromides. It offers a safer and more straightforward setup.

Materials and Reagents:

-

This compound (1.0 eq)

-

Alkylating agent (1.1 - 1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF (or CH₃CN) to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a suspension (concentration typically 0.1-0.5 M).

-

Reagent Addition: Stir the suspension at room temperature for 20-30 minutes. Subsequently, add the alkylating agent (1.2 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 25-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A study on 4-nitrobenzotriazole found that mild conditions using K₂CO₃ in DMF successfully avoided degradation products that occurred with stronger bases.[10][11]

-

Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to separate the N1 and N2 isomers and other impurities.

Protocol 2: Strong Base Conditions using Sodium Hydride

This protocol is necessary for less reactive alkylating agents (e.g., secondary alkyl halides or alkyl chlorides). It requires strict anhydrous conditions due to the reactivity of sodium hydride.

Materials and Reagents:

-

This compound (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Alkylating agent (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Deionized water & Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

NaH Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

-

Reaction Setup: Add anhydrous THF (or DMF) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve this compound (1.0 eq) in a separate flask with a minimum amount of anhydrous THF/DMF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).

-

Reagent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required for very unreactive alkylating agents.

-

Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Work-up and Purification: Follow steps 5-9 from Protocol 1.

Data Summary and Optimization Parameters

The choice of reagents and conditions is critical for controlling the outcome of the N-alkylation. The following table summarizes key parameters and their likely influence on the reaction.

| Parameter | Options | Expertise & Experience Insights |

| Alkylating Agent | Primary/Benzyl Halides, Secondary Halides, Alkyl Tosylates | Reactivity order: R-I > R-Br > R-Cl > R-OTs. More reactive agents allow for milder conditions. Bulky agents may favor the less sterically hindered N1 position. |

| Base | K₂CO₃, Cs₂CO₃, NaH, DBU | K₂CO₃: Mild, safe, and effective for reactive halides.[12] Cs₂CO₃: More soluble and basic than K₂CO₃, can accelerate reactions. NaH: Strong, non-nucleophilic base for unreactive halides; requires strict anhydrous conditions. |